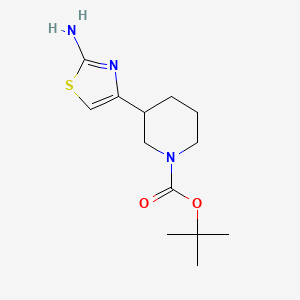

Tert-butyl 3-(2-aminothiazol-4-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18190038

Molecular Formula: C13H21N3O2S

Molecular Weight: 283.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21N3O2S |

|---|---|

| Molecular Weight | 283.39 g/mol |

| IUPAC Name | tert-butyl 3-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-5-9(7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) |

| Standard InChI Key | UVEMIJBFLXQERD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CSC(=N2)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—substituted at the 3-position with a 2-aminothiazole moiety and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The thiazole ring, a five-membered structure containing nitrogen and sulfur, is functionalized with an amino group at the 2-position, enhancing its potential for hydrogen bonding and electronic interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N₃O₂S | |

| Molecular Weight | 283.39 g/mol | |

| CAS Number | Not explicitly reported | – |

| Solubility | Likely polar aprotic solvents |

The Boc group confers steric bulk and protects the piperidine nitrogen during synthetic procedures, a common strategy in peptide and heterocycle chemistry .

Synthesis and Chemical Reactivity

Reaction Optimization

Key factors influencing yield and purity include:

-

Solvent selection: Tetrahydrofuran (THF) and dichloroethane are commonly used for their inertness and ability to dissolve polar intermediates .

-

Catalysts: Radical initiators like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) improve reaction efficiency .

-

Temperature: Room-temperature reactions under irradiation minimize side reactions .

Biological Activity and Mechanism

Target Interactions

The compound’s amine and sulfur atoms may chelate metal ions in enzymatic active sites, while the Boc group modulates lipophilicity, influencing membrane permeability.

Research Applications and Comparative Analysis

Medicinal Chemistry

This compound serves as a intermediate in designing:

-

Kinase inhibitors: Potential applications in oncology.

-

Antimicrobial agents: Thiazole derivatives are explored for antibiotic resistance.

Comparison with Analogues

| Compound | Key Differences | Biological Activity |

|---|---|---|

| tert-Butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate | Thiadiazole vs. thiazole ring | Broader enzyme inhibition |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Piperazine ring vs. piperidine | Enhanced solubility |

Future Directions and Challenges

Research Gaps

Industrial Applications

Scalable synthesis methods and toxicity profiling are critical for pharmaceutical development. Photoredox catalysis, as demonstrated in related compounds, offers a sustainable pathway .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume